molecular formula C43H85NO5 B13360797 Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate

Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate

Cat. No.: B13360797
M. Wt: 696.1 g/mol
InChI Key: JIQGETQBQSILES-UHFFFAOYSA-N
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Description

Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate is a complex organic compound with a molecular formula of C47H93NO5. This compound is characterized by its long hydrocarbon chains and functional groups, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include alcohols, carboxylic acids, amines, and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and verify the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and functional groups enable it to interact with cell membranes, proteins, and enzymes, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
  • Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate

Uniqueness

Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate is unique due to its specific structural features, such as the length and branching of its hydrocarbon chains and the presence of multiple functional groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

dodecan-4-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C43H85NO5/c1-5-9-12-15-18-23-31-40(30-8-4)48-42(46)34-26-21-28-36-44(38-39-45)37-29-22-27-35-43(47)49-41(32-24-19-16-13-10-6-2)33-25-20-17-14-11-7-3/h40-41,45H,5-39H2,1-4H3

InChI Key

JIQGETQBQSILES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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